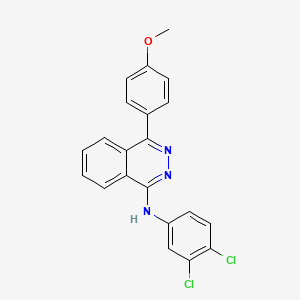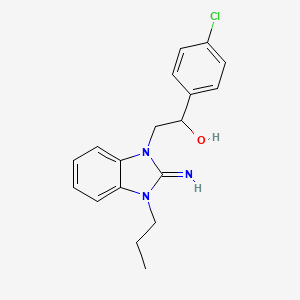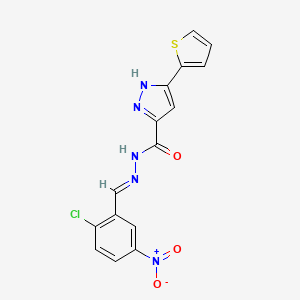![molecular formula C16H13ClN4O2 B11655806 3-(2-chlorophenyl)-N'-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11655806.png)
3-(2-chlorophenyl)-N'-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It features a pyrazole ring and a furan moiety, making it structurally interesting.
Preparation Methods
The synthetic routes for this compound involve the condensation of appropriate precursors. Unfortunately, specific industrial production methods are not widely documented. in research laboratories, it can be synthesized by reacting 2-chlorobenzaldehyde with furfural in the presence of hydrazine hydrate. The reaction proceeds via a Schiff base formation, followed by cyclization to yield the desired product .
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, but detailed studies are scarce.
Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.
Substitution: The chlorophenyl group could be substituted under appropriate conditions. Common reagents include hydrazine hydrate, strong bases, and various catalysts. Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigating its biological activity, such as potential enzyme inhibition or receptor binding.
Medicine: Assessing its pharmacological properties, including anti-inflammatory or anticancer effects.
Industry: Limited applications, but it could serve as a starting material for drug development.
Mechanism of Action
The precise mechanism remains elusive, but it likely interacts with cellular targets, affecting signaling pathways. Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar heterocyclic structures (e.g., pyrazoles, furans) may share some properties. this specific compound’s unique combination of substituents sets it apart.
Properties
Molecular Formula |
C16H13ClN4O2 |
|---|---|
Molecular Weight |
328.75 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-1-(furan-2-yl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H13ClN4O2/c1-10(15-7-4-8-23-15)18-21-16(22)14-9-13(19-20-14)11-5-2-3-6-12(11)17/h2-9H,1H3,(H,19,20)(H,21,22)/b18-10+ |
InChI Key |
FNXXKXKSVMINJC-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl)/C3=CC=CO3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-(2-phenylethylsulfanyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11655723.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one](/img/structure/B11655732.png)
![(5E)-5-[3-bromo-4-(naphthalen-2-ylmethoxy)benzylidene]-1-(4-tert-butylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11655738.png)
![N-Benzyl-N-[4-(4-isopropoxy-benzylidene-hydrazinocarbonyl)-phenyl]-methanesulfonamide](/img/structure/B11655739.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11655752.png)
![4-methoxy-N-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B11655754.png)


![Methyl 4-[(Z)-[(2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetamido)imino]methyl]benzoate](/img/structure/B11655770.png)
![ethyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11655782.png)
![2-(2,6-dimethyl-4-morpholinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11655794.png)
amino}-1-benzofuran-3-carboxylate](/img/structure/B11655808.png)
![Ethyl 2-[(furan-2-ylcarbonyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655811.png)
